molecular formula C21H25FN4O4 B5500498 4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone

4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone

Cat. No. B5500498
M. Wt: 416.4 g/mol
InChI Key: FXLNYBPZVFMCOP-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related compounds involves the condensation of different substituted aromatic/heterocyclic acid chlorides with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. The synthetic process aims at producing compounds with antiproliferative activity by evaluating their effects on various carcinoma cells. The structure-activity relationship (SAR) studies indicate the importance of aromatic and heterocyclic moiety, particularly when substituted at the N-terminal of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, playing a significant role in antiproliferative activity (Prasad et al., 2009).

Molecular Structure Analysis The molecular and crystal structure of the title compound has been extensively studied, revealing its stabilization by both inter and intra-molecular hydrogen bonds. These interactions contribute significantly to the molecule's stability, offering insights into its molecular conformation and properties. The compound crystallizes in the monoclinic crystal system, adopting a chair conformation for the piperidine and morpholine rings, with the benzisoxazole ring in a planar conformation within experimental limits (Prasad et al., 2018).

Scientific Research Applications

Synthesis and Pharmacological Potential

A series of novel conformationally restricted butyrophenones, including derivatives with the 6-fluoro-1,2-benzisoxazol-3-yl moiety, were synthesized and evaluated for their potential as atypical antipsychotic agents. These compounds demonstrated affinity for dopamine (D_2) and serotonin receptors (5-HT_2A, 5-HT_2C), indicating their potential for treating psychotic disorders with a lower risk of extrapyramidal side effects. Comparative molecular field analysis (CoMFA) and docking studies highlighted the importance of electrostatic, steric, and lipophilic interactions in determining receptor affinities and selectivity (Raviña et al., 1999).

Antiproliferative Activity

The compound's derivative, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and characterized, displaying significant antiproliferative activity. This activity was evaluated through various assays, and the compound's structure was confirmed by X-ray diffraction studies. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, highlighting the stability of the molecule and its potential for further biomedical applications (Prasad et al., 2018).

Antipsychotic Evaluation

A novel series of 7-[3-(1-piperidinyl)propoxy]chromenones, including derivatives with the 6-fluoro-1,2-benzisoxazol-3-yl-piperidin-1-yl moiety, was synthesized and tested for antipsychotic potential. These compounds showed good affinity for D2 receptors and greater affinity for 5-HT2 receptors, suggesting their potential as atypical antipsychotics. The compounds demonstrated potent antipsychotic effects in vivo compared to reference standards, with one compound, in particular, showing promise for clinical evaluation due to its potential atypical antipsychotic profile (Bolós et al., 1998).

Structural and Functional Insights

The synthesis and evaluation of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents revealed the significance of the aromatic and heterocyclic moiety in determining antiproliferative activity. Structure-activity relationship (SAR) studies emphasized the role of the heterocyclic ring substitution at the N-terminal, contributing to the compounds' antiproliferative properties. This research underscores the potential of these compounds in developing new therapeutic agents for treating various carcinoma cells (Prasad et al., 2009).

Mechanism of Action

Paliperidone displays a broadly based pattern of potential antipsychotic activity at doses appreciably lower than those eliciting extrapyramidal side effects . It displays weak affinity for H₁ and H₂ histaminic sites and human M₁, M₂, M₃, and M₄ muscarinic receptors .

properties

IUPAC Name

1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-(3-oxopiperazin-1-yl)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O4/c22-15-4-5-16-17(12-15)30-24-21(16)14-6-9-25(10-7-14)19(28)2-1-3-20(29)26-11-8-23-18(27)13-26/h4-5,12,14H,1-3,6-11,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLNYBPZVFMCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CCCC(=O)N4CCNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-(3-oxopiperazin-1-yl)pentane-1,5-dione

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